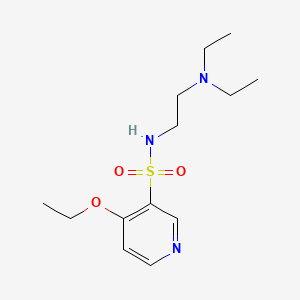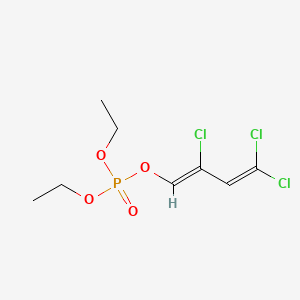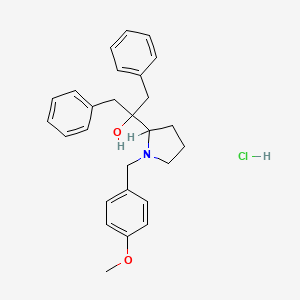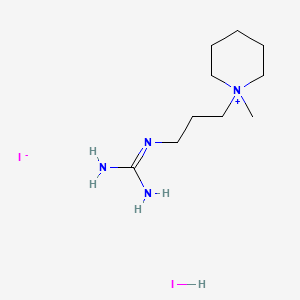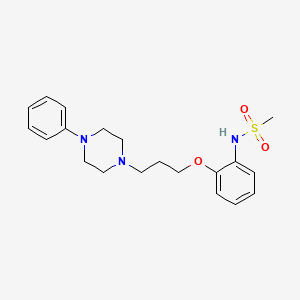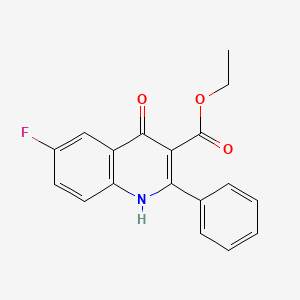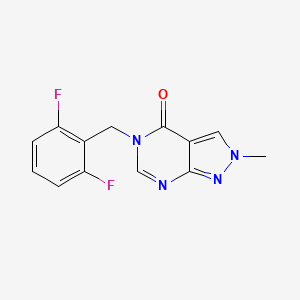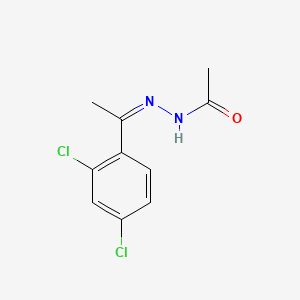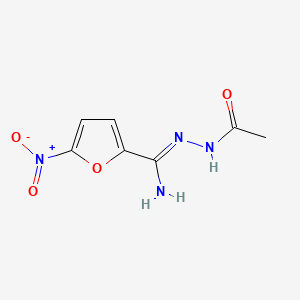
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a chemical compound that belongs to the class of organic compounds known as hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which consists of a nitrogen-nitrogen single bond attached to a carbonyl group. This particular compound features a nitro group and a furfuryl moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide typically involves the reaction of acetic acid hydrazide with 5-nitrofurfural. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an imine intermediate, which is subsequently reduced to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazide group can form covalent bonds with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid hydrazide: Lacks the nitro and furfuryl groups, making it less reactive.
5-nitrofurfural hydrazone: Similar structure but lacks the acetic acid moiety.
Furfuryl hydrazide: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
Acetic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is unique due to the presence of both the nitro and furfuryl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
3777-13-7 |
|---|---|
Molecular Formula |
C7H8N4O4 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]acetamide |
InChI |
InChI=1S/C7H8N4O4/c1-4(12)9-10-7(8)5-2-3-6(15-5)11(13)14/h2-3H,1H3,(H2,8,10)(H,9,12) |
InChI Key |
ZBCOZJRTAODECL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |
Canonical SMILES |
CC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






